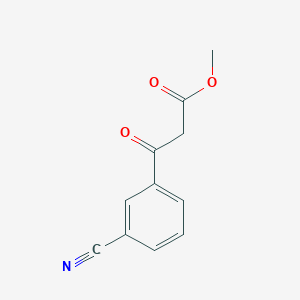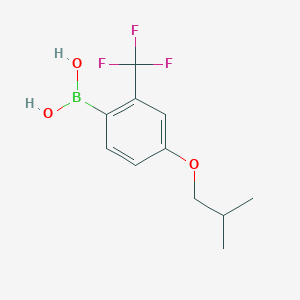
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BF3O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BF3O3/c1-7(2)6-18-8-3-4-10(12(16)17)9(5-8)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.04 .Mecanismo De Acción
Target of Action
It is known that boronic acids, in general, are used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in the synthesis of various biologically active molecules .
Result of Action
The result of the action of 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in a basic aqueous environment . Additionally, the stability of boronic acids can be affected by factors such as pH, temperature, and the presence of certain functional groups .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid in lab experiments is its high reactivity and selectivity. This compound can be used to synthesize a wide range of organic molecules with high yields and purity. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid in scientific research. One of the main areas of focus is the development of new synthetic methods that use this compound as a reagent. Additionally, there is growing interest in using this compound in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the use of this compound in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a boronic acid derivative that has gained significant attention in the field of chemistry due to its unique properties. This compound is widely used in scientific research applications, particularly in the field of organic synthesis. While there is limited information available on the biochemical and physiological effects of this compound, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health. There are several future directions for the use of this compound in scientific research, particularly in the development of new synthetic methods and materials.
Aplicaciones Científicas De Investigación
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is widely used in scientific research applications, particularly in the field of organic synthesis. This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for the synthesis of complex organic molecules. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Propiedades
IUPAC Name |
[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-8-3-4-10(12(16)17)9(5-8)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBLWOUXXAMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC(C)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172179 | |
| Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096339-98-7 | |
| Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



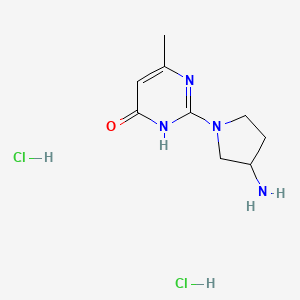
![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
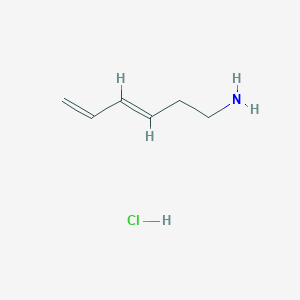
![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)
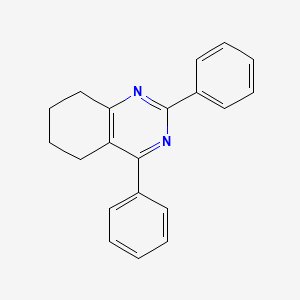
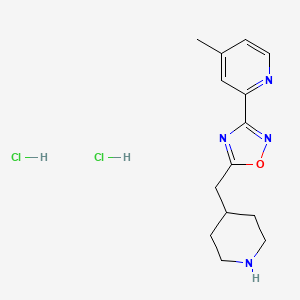
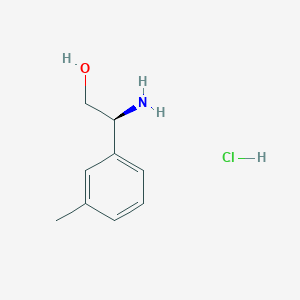
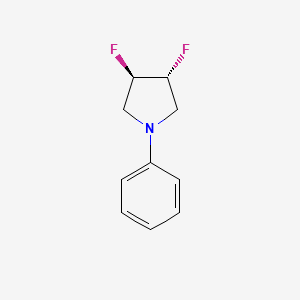



![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)
